![molecular formula C13H11FOS B8075993 4-[(3-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075993.png)
4-[(3-Fluorophenyl)methoxy]benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Fluorophenyl)methoxy]benzenethiol is an organic compound that features a thiol group attached to a benzene ring, which is further substituted with a methoxy group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methoxy]benzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzyl alcohol and 4-hydroxybenzenethiol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-fluorobenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide (PBr3). This intermediate is then reacted with 4-hydroxybenzenethiol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methoxy]benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The methoxy and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Various substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-[(3-Fluorophenyl)methoxy]benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methoxy]benzenethiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
Aromatic Rings: The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenethiol: Lacks the fluorophenyl group, making it less versatile in certain reactions.
3-Fluorophenylmethanethiol: Lacks the methoxy group, which can affect its reactivity and applications.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIIMCDVXSDVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

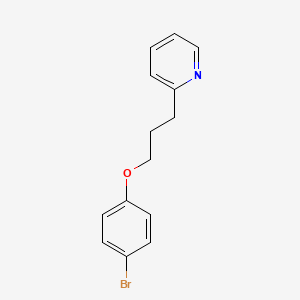
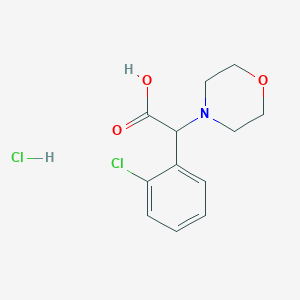
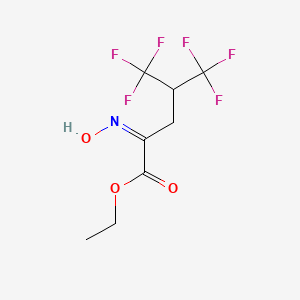
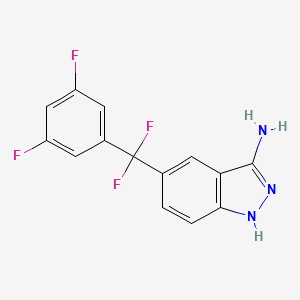
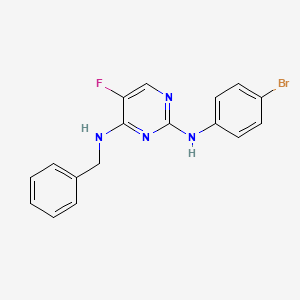
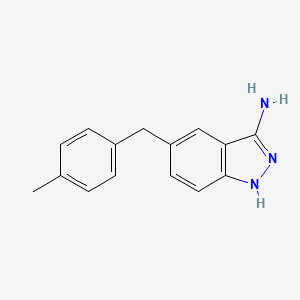
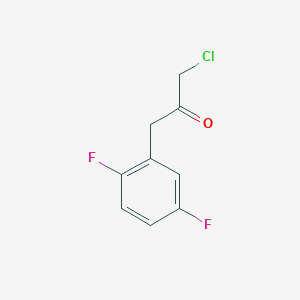
![4-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075958.png)
![3-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075965.png)
![4-Fluoro-2-[(2-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075977.png)
![3-Fluoro-4-[(2-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075983.png)
![4-[(2-Fluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8075988.png)
![2-[(3-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075996.png)
